molecular formula C6H12ClO2Zn+ B1591561 2-Tert-butoxy-2-oxoethylzinc chloride CAS No. 321745-86-2

2-Tert-butoxy-2-oxoethylzinc chloride

Cat. No.: B1591561
CAS No.: 321745-86-2
M. Wt: 217.0 g/mol
InChI Key: CVUGJYNWMCAJLI-UHFFFAOYSA-M
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Description

2-Tert-butoxy-2-oxoethylzinc chloride is an organozinc compound with the molecular formula C₆H₁₁ClO₂Zn and a molecular weight of 215.99 g/mol . This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Safety and Hazards

2-Tert-butoxy-2-oxoethylzinc chloride is classified as a flammable liquid, Category 1. It may cause respiratory irritation, drowsiness or dizziness, and serious eye damage. It is harmful if swallowed or in contact with skin. When in contact with water, it releases flammable gas .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Tert-butoxy-2-oxoethylzinc chloride can be synthesized through the reaction of tert-butyl acetate with zinc chloride in the presence of a suitable solvent such as diethyl ether . The reaction typically requires an inert atmosphere to prevent oxidation and moisture contamination.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-2-oxoethylzinc chloride primarily undergoes substitution reactions due to the presence of the reactive zinc-carbon bond . It can also participate in coupling reactions, where it acts as a nucleophile.

Common Reagents and Conditions

Common reagents used with this compound include halides, aldehydes, and ketones. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products

The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butoxy-2-oxoethylzinc chloride is unique due to its specific reactivity and stability under anhydrous conditions. Its ability to form stable carbon-carbon bonds makes it particularly valuable in organic synthesis .

Properties

CAS No.

321745-86-2

Molecular Formula

C6H12ClO2Zn+

Molecular Weight

217.0 g/mol

IUPAC Name

tert-butyl acetate;chlorozinc(1+)

InChI

InChI=1S/C6H12O2.ClH.Zn/c1-5(7)8-6(2,3)4;;/h1-4H3;1H;/q;;+2/p-1

InChI Key

CVUGJYNWMCAJLI-UHFFFAOYSA-M

SMILES

CC(C)(C)OC(=O)[CH2-].Cl[Zn+]

Canonical SMILES

CC(=O)OC(C)(C)C.Cl[Zn+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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